molecular formula C19H18N4S B11998990 5-(4-methylphenyl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-methylphenyl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11998990
M. Wt: 334.4 g/mol
InChI Key: LQWBJPNUIFMSCU-HIBZGYDWSA-N
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Description

5-(4-Methylphenyl)-4-((2-Methyl-3-Phenyl-2-Propenylidene)Amino)-4H-1,2,4-Triazole-3-Thiol is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-4-((2-Methyl-3-Phenyl-2-Propenylidene)Amino)-4H-1,2,4-Triazole-3-Thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-4-((2-Methyl-3-Phenyl-2-Propenylidene)Amino)-4H-1,2,4-Triazole-3-Thiol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the triazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings or triazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-4-((2-Methyl-3-Phenyl-2-Propenylidene)Amino)-4H-1,2,4-Triazole-3-Thiol involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a simple triazole ring.

    5-Phenyl-1,2,4-Triazole: A derivative with a phenyl group at the 5-position.

    4-Amino-1,2,4-Triazole: A derivative with an amino group at the 4-position.

Uniqueness

5-(4-Methylphenyl)-4-((2-Methyl-3-Phenyl-2-Propenylidene)Amino)-4H-1,2,4-Triazole-3-Thiol is unique due to the presence of both 4-Methylphenyl and 2-Methyl-3-Phenyl-2-Propenylidene groups, which may impart specific chemical and biological properties not found in simpler triazole derivatives.

Properties

Molecular Formula

C19H18N4S

Molecular Weight

334.4 g/mol

IUPAC Name

3-(4-methylphenyl)-4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H18N4S/c1-14-8-10-17(11-9-14)18-21-22-19(24)23(18)20-13-15(2)12-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,22,24)/b15-12+,20-13+

InChI Key

LQWBJPNUIFMSCU-HIBZGYDWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/C

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)C

Origin of Product

United States

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